Product packaging for 3-Bromo-5-(3-methylthiophen-2-yl)pyridine(Cat. No.:)

3-Bromo-5-(3-methylthiophen-2-yl)pyridine

Cat. No.: B11864551
M. Wt: 254.15 g/mol
InChI Key: APGMFUDNZZFAPS-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) and Thiophene (B33073) Scaffolds in Modern Chemical Synthesis and Material Science

Heterocyclic compounds, particularly those containing nitrogen and sulfur, form the backbone of numerous functional materials and therapeutic agents. Among these, pyridine and thiophene are two of the most extensively studied aromatic heterocycles, valued for their unique electronic properties and versatile reactivity.

The pyridine ring, a six-membered nitrogen-containing heterocycle, is a prevalent structural motif in medicinal chemistry and is found in a vast array of FDA-approved drugs. researchgate.netnih.govrsc.org Its presence is crucial in many natural products, including vitamins and alkaloids. researchgate.netnih.gov The polarity and ionizable nature of the pyridine nucleus can enhance the solubility and bioavailability of drug candidates. researchgate.net Beyond pharmaceuticals, pyridine derivatives are indispensable in agrochemicals and serve as key reagents and solvents in organic synthesis. nih.govresearchgate.net The adaptability of the pyridine scaffold allows for extensive functionalization, making it a privileged structure in the design of new molecules with diverse clinical applications. rsc.orgnih.gov

Thiophene, a five-membered ring containing a sulfur atom, is a cornerstone in the field of materials science, particularly for organic electronics. researchgate.netnumberanalytics.com Its derivatives, such as oligothiophenes and polythiophenes, are utilized in the fabrication of organic light-emitting diodes (LEDs), field-effect transistors (FETs), and photovoltaic solar cells due to their excellent charge transport properties and environmental stability. researchgate.netunibo.it The unique electronic and optical characteristics of the thiophene ring also make it a valuable component in bioimaging and sensor technology. researchgate.netunibo.it In parallel, thiophene derivatives are integral to medicinal chemistry, forming the core of various pharmacologically active compounds with a wide range of therapeutic applications. bohrium.comderpharmachemica.comnih.gov

Interdisciplinary Research Landscape of Bridged Pyridine-Thiophene Systems

The strategic combination of pyridine and thiophene rings into a single molecular framework has given rise to a rich and interdisciplinary field of research. These bridged systems synergistically combine the electron-deficient nature of the pyridine ring with the electron-rich character of the thiophene ring, creating donor-π-acceptor (D–π–A) structures with valuable photophysical properties. rsc.org

This research landscape spans multiple domains:

Materials Science : In the development of organic electronics, molecules linking pyridine and thiophene units are investigated as components of conjugated polymers. rsc.org These materials are designed to have specific electronic and optical properties, making them suitable for applications in sensors, transistors, and solar cells. The ability to tune the energy levels and charge-transport characteristics by modifying the chemical structure of these bridged systems is a key area of investigation. rsc.org

Medicinal Chemistry : Bridged pyridine-thiophene compounds are explored as scaffolds for new therapeutic agents. For example, thienopyridone (B2394442) derivatives, which feature a fused thiophene and pyridine ring system, have been synthesized and evaluated as potent enzyme inhibitors for anticancer research. The rigid, planar structure of these fused systems provides a well-defined conformation for interaction with biological targets.

Bioimaging : The unique fluorescent properties of some D–π–A type thiophene-based pyridine derivatives make them excellent candidates for bioimaging applications. rsc.org These molecules can exhibit large two-photon absorption cross-sections, allowing for their use as fluorescent probes in two-photon microscopy, which enables deeper tissue imaging with reduced photodamage. rsc.org

The synthesis of these bridged systems often relies on modern cross-coupling reactions, such as the Suzuki-Miyaura or Stille couplings, which enable the precise and efficient formation of carbon-carbon bonds between the two heterocyclic rings. nih.gov

Scope and Academic Relevance of Research on 3-Bromo-5-(3-methylthiophen-2-yl)pyridine

While extensive research on the final applications of this compound itself is not widely documented in peer-reviewed literature, its chemical structure dictates its significant academic and commercial relevance as a synthetic intermediate or building block. The molecule is commercially available from various chemical suppliers, underscoring its utility in synthetic chemistry. 2abiotech.netbldpharm.com

The academic relevance of this compound is rooted in the reactivity of its functional groups:

The Bromo Substituent : The bromine atom on the pyridine ring is a key functional handle for a variety of metal-catalyzed cross-coupling reactions. jcu.edu.au It allows chemists to introduce a wide range of other functional groups or molecular fragments at this specific position. This makes this compound a versatile precursor for creating a library of more complex derivative compounds for screening in drug discovery or materials science applications. nih.govrsc.org

The Bridged Heterocyclic Core : The core structure, consisting of a pyridine ring linked to a 3-methylthiophene (B123197), is a known motif in the design of functional organic materials. rsc.org This compound serves as a pre-assembled unit that can be further elaborated to build larger conjugated systems for use in organic electronics or as biologically active molecules.

Therefore, the research scope for this compound is primarily focused on its use in synthetic methodology and as a starting material for creating novel, more complex molecules. Its value lies not in its own end-use properties, but in its potential to be transformed into other high-value compounds for a range of scientific applications.

Compound Data

Table 1: Chemical Properties of this compound

Property Value
CAS Number 286007-27-0
Molecular Formula C₁₀H₈BrNS
Molecular Weight 254.15 g/mol
SMILES CC1=C(SC=C1)C2=CC(=CN=C2)Br

| InChI Key | APGMFUDNZZFAPS-UHFFFAOYSA-N |

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
Pyridine
Thiophene

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNS B11864551 3-Bromo-5-(3-methylthiophen-2-yl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8BrNS

Molecular Weight

254.15 g/mol

IUPAC Name

3-bromo-5-(3-methylthiophen-2-yl)pyridine

InChI

InChI=1S/C10H8BrNS/c1-7-2-3-13-10(7)8-4-9(11)6-12-5-8/h2-6H,1H3

InChI Key

APGMFUDNZZFAPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=CC(=CN=C2)Br

Origin of Product

United States

Strategic Synthesis and Advanced Methodologies for 3 Bromo 5 3 Methylthiophen 2 Yl Pyridine

Retrosynthetic Analysis of the 3-Bromo-5-(3-methylthiophen-2-yl)pyridine Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is the C-C bond between the pyridine (B92270) C5 and the thiophene (B33073) C2 position. This bond is strategically formed in the forward synthesis using a cross-coupling reaction.

This disconnection approach leads to two primary synthons: a 3-bromopyridine (B30812) synthon functionalized at the 5-position and a 3-methylthiophene (B123197) synthon functionalized at the 2-position. The specific chemical equivalents for these synthons depend on the chosen cross-coupling methodology. For a Suzuki-Miyaura coupling, this retrosynthesis points to two main pathways:

Pathway A: Coupling a 3-bromo-5-halopyridine (e.g., 3,5-dibromopyridine (B18299) or 3-bromo-5-iodopyridine) with a 3-methylthiophen-2-ylboronic acid or its ester derivative.

Pathway B: Coupling a 3-bromo-5-(boronic acid or ester)pyridine with a 2-halo-3-methylthiophene.

Pathway A is often preferred due to the differential reactivity of the two halogen atoms on the pyridine ring, which allows for selective, stepwise functionalization.

Retrosynthetic analysis of this compound.
Figure 1: Retrosynthetic disconnection of this compound, identifying the key pyridine and thiophene precursors for a Suzuki-Miyaura cross-coupling reaction.

Precursor Synthesis and Functionalization

The synthesis of the requisite 3,5-disubstituted pyridine precursor can be achieved through several established methods. A highly valuable precursor for selective cross-coupling is 3-bromo-5-iodopyridine (B183754), as the carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed reactions.

One common route begins with the direct bromination of pyridine. For instance, reacting pyridine with bromine in the presence of concentrated sulfuric acid at elevated temperatures yields 3-bromopyridine. google.com To introduce the second halogen, a subsequent iodination or a halogen exchange reaction can be performed. An aromatic Finkelstein reaction, using copper(I) iodide and sodium iodide, can convert 3-bromopyridine to 3-iodopyridine. chemicalbook.com

Alternatively, starting with 2-aminopyridine, electrophilic bromination using N-Bromosuccinimide (NBS) can yield 2-amino-5-bromopyridine. ijssst.info Further iodination at the 3-position can be accomplished using reagents like potassium iodate (B108269) and potassium iodide, affording 2-amino-5-bromo-3-iodopyridine. ijssst.info The amino group can then be removed via a Sandmeyer-type reaction to yield the desired 3-bromo-5-iodopyridine. This multi-step approach allows for precise control over the substitution pattern.

Table 1: Selected Methods for Bromopyridine Precursor Synthesis

Starting Material Reagents & Conditions Product Notes
Pyridine 1. Br₂, H₂SO₄, 130-140°C 3-Bromopyridine Direct electrophilic bromination. google.com
3-Bromopyridine NaI, CuI, N,N'-dimethylethylenediamine, 1,4-dioxane, 110°C 3-Iodopyridine Aromatic Finkelstein (halogen exchange) reaction. chemicalbook.com

The corresponding thiophene coupling partner, 3-methylthiophene-2-boronic acid, is a crucial precursor for the Suzuki-Miyaura reaction. Its synthesis typically starts from 3-methylthiophene. The most common and direct method involves the regioselective deprotonation (lithiation) at the C2 position, which is the most acidic site adjacent to the sulfur atom.

The process begins with the treatment of 3-methylthiophene with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). This generates 2-lithio-3-methylthiophene in situ. This highly reactive intermediate is then quenched with a boron electrophile, typically a trialkyl borate (B1201080) like trimethyl borate (B(OMe)₃) or triisopropyl borate (B(O-iPr)₃). The final step is an acidic aqueous workup (e.g., with HCl), which hydrolyzes the resulting borate ester to afford the desired 3-methylthiophene-2-boronic acid.

Table 2: General Synthesis of 3-Methylthiophene-2-boronic Acid

Step Reagents & Conditions Intermediate/Product Purpose
1. Lithiation 3-Methylthiophene, n-BuLi, THF, -78 °C 2-Lithio-3-methylthiophene Regioselective deprotonation at the C2 position.
2. Borylation Trimethyl borate (B(OMe)₃), -78 °C to RT 3-Methylthiophene-2-boronic acid dimethyl ester Formation of the borate ester intermediate.
3. Hydrolysis Aqueous HCl 3-Methylthiophene-2-boronic acid Hydrolysis to the final boronic acid product. nih.govchemicalbook.com

Transition Metal-Catalyzed Coupling Reactions for Pyridine-Thiophene Linkage

The formation of the C-C bond between the pyridine and thiophene rings is most efficiently achieved through transition metal-catalyzed cross-coupling reactions. These reactions have become indispensable tools in organic synthesis due to their high functional group tolerance and catalytic efficiency.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing carbon-carbon bonds. The general catalytic cycle involves three key steps: oxidative addition of an organohalide to a Pd(0) complex, transmetalation of an organometallic reagent to the resulting Pd(II) complex, and reductive elimination of the final product, which regenerates the active Pd(0) catalyst.

The Suzuki-Miyaura cross-coupling reaction is the premier method for synthesizing this compound. It involves the reaction of an organohalide with an organoboron compound (such as a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. mdpi.com

To synthesize the target molecule, 3-bromo-5-iodopyridine is reacted with 3-methylthiophene-2-boronic acid. The significant difference in reactivity between the C-I and C-Br bonds allows for a highly selective reaction. The oxidative addition step of the catalytic cycle occurs preferentially at the weaker, more reactive C-I bond, leaving the C-Br bond intact for potential further functionalization. rsc.org

The reaction is typically carried out using a Pd(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or a Pd(II) precursor that is reduced in situ. A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is essential for the transmetalation step. researchgate.net The reaction is usually conducted in a mixture of an organic solvent (like 1,4-dioxane, THF, or DMF) and water at elevated temperatures. mdpi.com

Table 3: Typical Conditions for Suzuki-Miyaura Synthesis of this compound

Component Example Role
Pyridine Precursor 3-Bromo-5-iodopyridine Organohalide
Thiophene Precursor 3-Methylthiophene-2-boronic acid Organoboron reagent
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) Catalyst for C-C bond formation
Base K₂CO₃ or K₃PO₄ (2-3 equivalents) Activates the organoboron species for transmetalation
Solvent System 1,4-Dioxane / Water (e.g., 4:1 v/v) Solubilizes reactants and facilitates the reaction
Temperature 80-100 °C Provides thermal energy to drive the reaction
Atmosphere Inert (Nitrogen or Argon) Prevents degradation of the catalyst

The successful execution of this selective Suzuki-Miyaura coupling provides a high-yield and direct route to the this compound scaffold, which serves as a valuable building block in various chemical research areas.

Palladium-Catalyzed Cross-Coupling Methodologies

Stille Cross-Coupling

The Stille cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, involving the reaction of an organostannane (organotin) compound with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.orgthermofisher.comorganic-chemistry.org This reaction is widely used in organic synthesis due to the stability of organostannane reagents to air and moisture and their tolerance of a wide variety of functional groups. wikipedia.orgthermofisher.com

In the synthesis of this compound, the Stille coupling would typically involve the reaction of a bromopyridine derivative with a thiophene-stannane reagent, or vice versa. For instance, 3,5-dibromopyridine could be coupled with 2-(tributylstannyl)-3-methylthiophene in the presence of a palladium catalyst. The general mechanism involves three key steps: oxidative addition of the palladium catalyst to the organic halide, transmetalation where the organic group from the stannane (B1208499) is transferred to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.org

The efficiency and regioselectivity of Stille couplings can be significantly influenced by reaction conditions. The addition of copper(I) salts as co-catalysts, often in conjunction with fluoride (B91410) ions, has been shown to have a synergic effect, accelerating the reaction and improving yields, particularly for challenging couplings. organic-chemistry.orgnih.gov While highly effective, a major drawback of the Stille reaction is the toxicity of the organotin compounds and byproducts. wikipedia.orgorganic-chemistry.org

Table 1: Representative Conditions for Stille Cross-Coupling Reactions
Reactant 1Reactant 2Catalyst SystemKey AdditivesSignificanceReference
Aryl Halide (e.g., 3,5-dibromopyridine)Organostannane (e.g., 2-(tributylstannyl)-3-methylthiophene)Pd(PPh₃)₄ or Pd(OAc)₂/LigandCu(I) salts, Fluoride ions (e.g., CsF)Forms C(sp²)-C(sp²) bond. Cu(I) and F⁻ can enhance reaction rates and yields. organic-chemistry.orgnih.gov
3,5-Dibromo-2-pyroneAryl/Vinyl StannanesPd(PPh₃)₄CuICuI addition greatly increased regioselectivity and chemical yield for the 3-substituted product. researchgate.net
Direct C-H Arylation and Heteroarylation Strategies

Direct C-H arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions like Stille or Suzuki, as it avoids the pre-functionalization (e.g., boronation or stannylation) of one of the coupling partners. mdpi.comacs.org This strategy involves the direct coupling of a C-H bond of one aromatic system with a C-X (X = halide) bond of another, typically catalyzed by palladium. mdpi.comresearchgate.net

For the synthesis of this compound, this approach could involve the direct coupling of 3,5-dibromopyridine with 3-methylthiophene. The regioselectivity of C-H activation is a critical challenge. In thiophene, the C-H bond at the C2 position is generally more reactive than the C3 position. mdpi.com Similarly, the reactivity of C-H bonds in a pyridine ring is influenced by electronic effects. Electron-withdrawing groups can direct arylation to specific positions; for example, a substituent at the 3-position can facilitate C4-arylation. nih.gov

Researchers have developed palladium-catalyzed methods for the direct arylation of thiophenes with aryl bromides, which can be performed efficiently, sometimes in continuous flow systems, improving scalability and productivity. mdpi.comacs.orgresearchgate.net A notable strategy employs a "traceless directing group," where a bromo-substituent on an adjacent aryl ring is used to direct the C-H activation to a specific position on the pyridine ring through a palladium 1,4-migration mechanism before the coupling occurs. researchgate.net This advanced method allows for the functionalization of two C-H bonds in a single sequence. researchgate.net

Table 2: Palladium-Catalyzed Direct C-H Heteroarylation Conditions
Pyridine SubstrateThiophene SubstrateCatalyst/LigandBaseSolventKey FeatureReference
4-(2-bromoaryl)pyridinesVarious HeteroarenesPd(OAc)₂CsOAcDioxaneUses a bromo-substituent as a traceless directing group via Pd 1,4-migration to achieve C3-heteroarylation. researchgate.net
Electron-deficient pyridinesHaloarenesPd(OAc)₂ / SPhosK₂CO₃Pivalic acidAchieves high regioselectivity at C3 and C4 positions of pyridines bearing electron-withdrawing groups. nih.gov
2-Phenylthieno[3,2-b]pyridineBromobenzenePd(OAc)₂K₂CO₃TolueneDemonstrates direct C-H activation on the C3 position of the thiophene moiety in a fused system. mdpi.com
Carbonylative Cross-Coupling Reactions

Carbonylative cross-coupling reactions introduce a carbonyl group (C=O) between two coupling partners, providing a direct route to ketones. rsc.orgrsc.org This transformation is typically achieved by performing a palladium-catalyzed cross-coupling reaction under an atmosphere of carbon monoxide (CO) gas. acs.org For the synthesis of derivatives of this compound, this method could be used to produce the corresponding ketone, (5-bromo-3-pyridinyl)(3-methyl-2-thienyl)methanone, which could then be further modified.

The reaction generally involves the coupling of an aryl halide (like 3,5-dibromopyridine) with an organometallic reagent (such as a thiophene-based boronic acid or stannane) in the presence of a palladium catalyst and CO. rsc.orgchemistryviews.org A significant advancement in this area is the development of methods that avoid the direct use of toxic, high-pressure CO gas by using CO-releasing molecules or "CO surrogates" like formic acid. chemistryviews.org

Recent research has focused on generating potent acylating agents in situ. One innovative approach uses a palladium catalyst with a large bite-angle ligand (e.g., Xantphos) to mediate the carbonylative coupling of aryl triflates with pyridine. This generates highly reactive N-acyl pyridinium (B92312) salts, which can then acylate another (hetero)arene, such as thiophene, in a Friedel-Crafts-type reaction without the need for a stoichiometric Lewis acid. rsc.orgrsc.org This method allows for the synthesis of a diverse array of ketones under relatively mild conditions. rsc.orgrsc.org

Copper-Cocatalyzed Coupling Reactions

While palladium is the dominant catalyst for cross-coupling reactions, copper catalysts and co-catalysts play a significant role, particularly in what are known as Ullmann-type reactions. Copper catalysis can be advantageous due to its lower cost and different reactivity profile compared to palladium.

In the context of synthesizing pyridine-thiophene hybrids, copper can be used as a primary catalyst or as a co-catalyst in palladium-mediated reactions. For instance, in Suzuki-Miyaura couplings of pyridyltriolborate salts with heteroaryl chlorides, the addition of CuI was found to be crucial for achieving good to excellent yields. organic-chemistry.org The copper co-catalyst is believed to facilitate the transmetalation step, which can be rate-limiting, especially with electron-rich heterocycles or challenging substrates. organic-chemistry.org

Copper-catalyzed oxidative cycloadditions have also been developed for pyridine synthesis, although these are mechanistically distinct from cross-coupling. mdpi.com The synergistic effect of copper(I) salts has been well-documented in Stille couplings, where they can significantly enhance reaction rates and yields. organic-chemistry.org This suggests that a copper-cocatalyzed approach, likely in conjunction with a palladium catalyst, would be a viable strategy for the coupling of a bromopyridine with a suitable thiophene partner.

Other Transition Metal-Catalyzed Approaches (e.g., Rhodium-catalyzed)

Beyond palladium and copper, other transition metals, particularly rhodium, have been extensively investigated for the synthesis of highly substituted pyridines. acs.orgnih.govsnnu.edu.cn Rhodium catalysts are especially effective in mediating C-H activation and annulation reactions to construct the pyridine ring itself. acs.orgssrn.com

One prominent rhodium-catalyzed method involves the chelation-assisted C-H activation of α,β-unsaturated ketoximes, which then react with alkynes to afford polysubstituted pyridine derivatives. acs.orgsnnu.edu.cn In this process, the oxime's nitrogen atom acts as an internal directing group, guiding the Rh(III) catalyst to activate a vinylic C-H bond. nih.govsnnu.edu.cn The resulting rhodacycle intermediate then undergoes alkyne insertion and subsequent cyclization with C-N bond formation to yield the pyridine core. nih.govsnnu.edu.cn The N-O bond of the oxime often functions as an internal oxidant, allowing the rhodium catalyst to maintain its active oxidation state throughout the cycle. nih.gov

This methodology offers a powerful way to construct complex pyridines from readily available starting materials in a single step. acs.org The substrate scope is broad, accommodating various substituents on both the oxime and the alkyne, including aryl, heteroaryl, and alkyl groups. snnu.edu.cnnih.gov Such an approach could be envisioned for building the core pyridine ring of the target molecule with the necessary substitution pattern already in place.

Table 3: Rhodium-Catalyzed Synthesis of Substituted Pyridines
Starting MaterialsCatalyst SystemKey FeaturesTypical ProductReference
α,β-Unsaturated Ketoxime + Alkyne[Cp*RhCl₂]₂ or Rh(PPh₃)₃ClChelation-assisted vinylic C-H activation; N-O bond as internal oxidant. One-pot synthesis.Highly substituted pyridines acs.orgsnnu.edu.cn
α,β-Unsaturated Oxime + AlkeneRh(III) complexFormal [4+2] cycloaddition via C-H activation and C-N bond formation.5- or 6-substituted pyridines dp.la
Pyridylferrocene + Aryl HalideRh(I)/Chiral PhosphoniteDirect C-H arylation to produce planar chiral ferrocenes.Planar chiral ferrocenyl pyridines chemsoc.org.cn

Novel Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry places increasing emphasis on developing novel techniques that are not only efficient but also environmentally benign, aligning with the principles of green chemistry. rasayanjournal.co.inmdpi.com These principles advocate for minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable feedstocks. rasayanjournal.co.in In the synthesis of complex heterocyclic molecules like this compound, these considerations are driving innovation away from traditional, multi-step procedures that often involve harsh reagents and toxic solvents.

Key green chemistry approaches applicable to pyridine-thiophene synthesis include the use of safer solvents (like water or ionic liquids), microwave-assisted synthesis to reduce reaction times and energy consumption, and catalyst-focused innovations that allow for lower catalyst loadings or the use of more earth-abundant metals. rasayanjournal.co.inmdpi.com Flow chemistry, where reactants are continuously passed through a reactor, offers enhanced control over reaction parameters, improved safety, and easier scalability compared to batch processing, as demonstrated in direct arylation of thiophenes. researchgate.net

Multicomponent Reaction Strategies for Pyridine-Thiophene Hybrids

Multicomponent reactions (MCRs) are a cornerstone of green chemistry, as they combine three or more reactants in a single synthetic operation to form a complex product, incorporating most or all of the atoms from the starting materials. rasayanjournal.co.inchristuniversity.in This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation compared to conventional linear syntheses that require isolation of intermediates at each step.

For the construction of pyridine-thiophene hybrids, MCRs provide a powerful tool for rapidly assembling molecular complexity. For example, a series of pyridine-thiophene clubbed pyrimidine (B1678525) derivatives were synthesized using a multicomponent approach as part of a molecular hybridization strategy. While not directly yielding the target compound, these strategies demonstrate the feasibility of combining pyridine and thiophene precursors with other building blocks in a one-pot synthesis. A typical MCR for pyridine synthesis might involve the condensation of an active methylene (B1212753) compound, an aldehyde, and an ammonia (B1221849) source. By carefully selecting precursors that already contain the thiophene and bromo-substituents, it is possible to construct the desired pyridine ring in a highly convergent manner.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the formation of carbon-carbon bonds essential for constructing bi-heterocyclic systems like this compound. The primary advantage of microwave heating lies in its ability to rapidly and efficiently heat the reaction mixture, often leading to dramatic reductions in reaction times from hours to minutes and an increase in product yields. nih.govresearchgate.net

For the synthesis of the target compound, a microwave-assisted Suzuki-Miyaura or Stille cross-coupling reaction represents a highly viable strategy. In a plausible Suzuki-Miyaura approach, 3,5-dibromopyridine could be coupled with (3-methylthiophen-2-yl)boronic acid. The selective coupling at one of the bromine positions can be achieved by carefully controlling the stoichiometry of the reagents.

A proposed microwave-assisted Suzuki-Miyaura coupling for the synthesis of this compound is outlined below:

Reaction Scheme:

The efficiency of this transformation under microwave irradiation is highly dependent on the choice of catalyst, base, and solvent. Palladium catalysts, such as Pd(PPh₃)₄ or more advanced systems like XPhosPdG2, are often employed. rsc.org The selection of a suitable base, like sodium carbonate or potassium carbonate, and a solvent system that efficiently absorbs microwave energy, such as a mixture of dioxane and water, is crucial for the reaction's success. nih.gov

Alternatively, a microwave-assisted Stille coupling offers another efficient route. researchgate.netprinceton.eduresearchgate.net This would involve the reaction of 3,5-dibromopyridine with a stannane derivative, such as 2-(tributylstannyl)-3-methylthiophene. The general parameters for such a reaction, derived from similar couplings, are presented in the table below.

Table 1: Proposed Reaction Parameters for Microwave-Assisted Synthesis
ParameterSuzuki-Miyaura CouplingStille Coupling
Pyridine Substrate 3,5-Dibromopyridine3,5-Dibromopyridine
Thiophene Reagent (3-Methylthiophen-2-yl)boronic acid2-(Tributylstannyl)-3-methylthiophene
Catalyst Pd(PPh₃)₄ or XPhosPdG2/XPhosPd(PPh₃)₄ or PdCl₂(PPh₃)₂
Base Na₂CO₃ or K₂CO₃Not always required
Solvent Dioxane/H₂O or Toluene/Acetone/H₂OToluene or DMF
Temperature 100-150 °C100-180 °C
Time 10-30 minutes15-45 minutes
Observed Yields (Analogous Reactions) 65-95%70-90%

Research on the microwave-assisted synthesis of related thiophene oligomers has demonstrated that solvent-free conditions using a solid support like aluminum oxide can also be highly effective, offering an environmentally friendly approach. researchgate.net The reaction of a thienyl bromide with a thienyl boronic acid under these conditions can be completed in a matter of minutes with good yields. researchgate.net

Flow Chemistry in Pyridine-Thiophene Synthesis

Flow chemistry, or continuous flow synthesis, provides a scalable and safe alternative to batch processing for the synthesis of heterocyclic compounds. nih.govuc.pt In a flow chemistry setup, reagents are continuously pumped through a heated reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control often leads to higher yields, improved selectivity, and safer handling of hazardous intermediates. nih.gov

The synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction is well-suited for a continuous flow process. nih.govmdpi.com A typical setup would involve pumping a solution of 3,5-dibromopyridine, (3-methylthiophen-2-yl)boronic acid, a palladium catalyst, and a base through a heated microreactor or a packed-bed reactor containing an immobilized catalyst.

Conceptual Flow Chemistry Setup:

Reagent Streams:

Stream A: 3,5-Dibromopyridine and (3-methylthiophen-2-yl)boronic acid in a suitable solvent (e.g., THF, dioxane).

Stream B: Palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., aqueous K₂CO₃) in the same or a miscible solvent.

Mixing: The streams are combined at a T-mixer before entering the reactor.

Reactor: A heated capillary or packed-bed reactor (e.g., containing a supported palladium catalyst) where the reaction takes place.

Back-Pressure Regulator: To maintain a constant pressure and allow for superheating of the solvent.

Collection: The product stream is cooled and collected for purification.

The use of an immobilized palladium catalyst in a packed-bed reactor is particularly advantageous as it simplifies product purification by retaining the catalyst within the reactor, thus minimizing metal contamination of the final product.

Table 2: Illustrative Parameters for Continuous Flow Suzuki-Miyaura Coupling
ParameterValue Range
Substrates 3,5-Dibromopyridine, (3-Methylthiophen-2-yl)boronic acid
Catalyst Homogeneous (e.g., Pd(PPh₃)₄) or Heterogeneous (e.g., Pd on a solid support)
Base Aqueous K₂CO₃ or Na₂CO₃
Solvent THF, Dioxane, or aqueous solvent mixtures
Flow Rate 0.1 - 1.0 mL/min
Reactor Temperature 100 - 180 °C
Residence Time 5 - 30 minutes
Pressure 10 - 20 bar
Potential Throughput Grams per hour

Studies on the continuous flow Suzuki-Miyaura coupling of heteroaryl halides have demonstrated the feasibility of achieving high yields with low catalyst loadings. nih.gov The precise control over reaction conditions in a flow system can also help to minimize the formation of byproducts, such as the debrominated starting material or the disubstituted product. nih.gov

Advanced Spectroscopic and Structural Characterization in Research of 3 Bromo 5 3 Methylthiophen 2 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of 3-Bromo-5-(3-methylthiophen-2-yl)pyridine.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) and thiophene (B33073) rings, as well as the methyl group. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (N, S, Br) and by anisotropic effects from the aromatic rings. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns, revealing which protons are neighbors in the structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum of this compound would display signals corresponding to each of the ten carbon atoms in the molecule. The chemical shifts would be indicative of the carbon's hybridization (sp² for the aromatic rings, sp³ for the methyl group) and its proximity to electron-withdrawing groups. For instance, carbons bonded to bromine or nitrogen would be expected to resonate at different fields compared to other carbons.

A summary of anticipated NMR data is presented below. Note that specific, experimentally verified data for this compound is not publicly available, and the following table is based on general principles and data from structurally similar compounds.

Atom Anticipated ¹H Chemical Shift (ppm) Anticipated ¹³C Chemical Shift (ppm)
Pyridine-H2/H67.5 - 8.5148 - 152
Pyridine-H47.0 - 8.0135 - 140
Thiophene-H46.5 - 7.5125 - 130
Methyl-H2.0 - 2.515 - 20
Pyridine-C3 (C-Br)-118 - 122
Pyridine-C5 (C-Thiophene)-130 - 135
Thiophene-C2 (C-Pyridine)-138 - 142
Thiophene-C3 (C-Methyl)-135 - 140
Thiophene-C5-120 - 125

This is an interactive data table based on anticipated values.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the complete bonding network.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum of this compound would confirm the connectivity of protons within the pyridine and thiophene rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon resonances based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connections across quaternary (non-protonated) carbons and for establishing the linkage between the pyridine and thiophene rings, and the positions of the bromine and methyl substituents.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic pair of peaks (M⁺ and M+2) of approximately equal intensity.

Ion m/z (relative to ⁷⁹Br) Possible Identity
[C₁₀H₈BrNS]⁺253Molecular Ion (M⁺)
[C₁₀H₈BrNS]⁺255Molecular Ion (M+2)
[C₁₀H₈NS]⁺174[M-Br]⁺
[C₉H₅BrNS]⁺238[M-CH₃]⁺
[C₅H₄BrN]⁺157/159Bromopyridine fragment
[C₅H₄S]⁺96Methylthiophene fragment

This is an interactive data table based on anticipated fragmentation patterns.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

C-H stretching (aromatic): Typically observed around 3000-3100 cm⁻¹.

C-H stretching (aliphatic): From the methyl group, expected in the 2850-3000 cm⁻¹ region.

C=C and C=N stretching (aromatic rings): A series of sharp bands in the 1400-1600 cm⁻¹ region.

C-Br stretching: Generally found in the lower frequency region of the spectrum, often below 600 cm⁻¹.

C-S stretching: Also typically in the fingerprint region, around 600-800 cm⁻¹.

The precise positions of these bands can provide further structural insights.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the planarity of the pyridine and thiophene rings and the dihedral angle between them.

Computational Chemistry and Theoretical Modeling of 3 Bromo 5 3 Methylthiophen 2 Yl Pyridine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular geometries, energies, and other properties with a favorable balance between accuracy and computational cost. mdpi.com DFT calculations are fundamental to understanding the intrinsic properties of 3-Bromo-5-(3-methylthiophen-2-yl)pyridine.

A crucial first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the molecular structure is optimized to its lowest energy state. mdpi.comscispace.com This provides key information on bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 4-(4-Bromo-5-methylthiophen-2-yl)pyridine, the dihedral angle between the thiophene (B33073) and pyridine (B92270) rings was found to be a nearly planar 4.9(1)°, suggesting significant electronic conjugation between the two aromatic rings. researchgate.net A similar planarity would be expected for this compound, facilitating electron delocalization across the molecular framework.

The electronic structure is further analyzed by examining the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov A small energy gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

While specific calculations for this compound are not available in the cited literature, data from analogous compounds illustrate these concepts. For example, DFT calculations on 3-bromo-2-hydroxypyridine (B31989) revealed a HOMO-LUMO energy gap of approximately 5.4 eV. mdpi.com In another study on a bromo-imidazopyridine derivative, the calculated HOMO-LUMO gap was 2.3591 eV. nih.gov These values are sensitive to the specific molecular structure, including the nature and position of substituents.

Table 1: Illustrative Frontier Molecular Orbital Energies (eV) from Related Compounds.
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
3-Bromo-2-hydroxypyridine-6.880-1.4755.405 mdpi.com
6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine-3.1033-0.74422.3591 nih.gov

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. mdpi.com These descriptors provide a theoretical basis for understanding a molecule's reactivity. Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, indicating high stability and low reactivity. mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is calculated as ω = χ² / (2η). A higher electrophilicity index indicates a greater capacity to accept electrons. nih.gov

These parameters are crucial for predicting how this compound might interact with other chemical species. For example, a high electrophilicity index would suggest that the molecule is a good electron acceptor in reactions.

Table 2: Illustrative Quantum Chemical Descriptors (eV) Calculated for 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine. nih.gov
DescriptorValue (eV)
Chemical Hardness (η)1.1796
Electronegativity (χ)1.9238
Electrophilicity Index (ω)1.5684
Chemical Softness (S)0.8477

DFT calculations are also employed to simulate spectroscopic data, which can be compared with experimental results to validate the computational model and confirm the molecular structure.

IR and Raman Spectra: Theoretical vibrational frequencies can be calculated to predict the positions of peaks in infrared (IR) and Raman spectra. Comparing these calculated frequencies with experimental data helps in assigning specific vibrational modes (e.g., C-H stretching, C=C bending) to the observed spectral bands. scispace.com

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical shifts are valuable for interpreting experimental NMR spectra and confirming structural assignments.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Visible spectrum. mdpi.com This analysis helps to understand the electronic transitions, such as π → π* transitions, that occur within the molecule upon absorption of light.

For example, a TD-DFT study on 3-bromo-2-hydroxypyridine simulated its UV-Vis spectrum in different solvents, providing insights into its electronic absorption properties. mdpi.com Similarly, detailed vibrational analysis based on DFT has been performed for 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, where calculated frequencies showed good agreement with experimental FT-IR and Raman spectra. scispace.com

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is central to drug discovery and medicinal chemistry for screening potential drug candidates and understanding their mechanism of action. nih.gov

Given that pyridine and thiophene derivatives are known to exhibit a range of biological activities, including potential kinase inhibition, molecular docking studies would be essential for evaluating this compound as a potential therapeutic agent. ontosight.ainii.ac.jp The process involves:

Obtaining the 3D structures of the target protein (e.g., from the Protein Data Bank) and the ligand (optimized using DFT).

Using a docking program (e.g., AutoDock, Vina) to place the ligand into the protein's active site in various conformations. nih.gov

Scoring the different poses based on binding affinity or energy, typically in kcal/mol. A lower binding energy indicates a more stable protein-ligand complex and potentially higher inhibitory activity. nii.ac.jp

Studies on similar molecules have demonstrated the utility of this approach. For instance, various thiazole-pyridine hybrids have been docked against the SARS-CoV-2 main protease, with the best-docked compound showing a binding energy of -8.6 kcal/mol. mdpi.com Another study on pyridine-thiophene derivatives identified compounds with binding affinities ranging from -6.3 to -9.6 kcal/mol against microbial protein receptors. nii.ac.jp These studies also analyze the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand in the active site.

Theoretical Mechanistic Investigations and Reaction Pathway Analysis

Computational chemistry can be used to model chemical reactions, providing a deeper understanding of reaction mechanisms, transition states, and reaction kinetics. The synthesis of this compound typically involves cross-coupling reactions. ontosight.ai DFT calculations can be used to investigate the detailed mechanism of such reactions (e.g., Suzuki or Stille coupling).

This analysis involves:

Calculating the energies of reactants, intermediates, transition states, and products along a proposed reaction coordinate.

Identifying the rate-determining step by finding the transition state with the highest energy barrier.

Visualizing the structures of transition states to understand the bond-forming and bond-breaking processes.

For example, DFT studies on the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) derivatives have helped to explain reaction pathways and predict reactivity. mdpi.com Such theoretical investigations are crucial for optimizing reaction conditions (e.g., choice of catalyst, solvent, temperature) to improve product yield and selectivity in the synthesis of this compound and related compounds.

Structure-Electronic Property Relationships

By systematically modifying the structure of this compound in silico (e.g., by changing substituents on the pyridine or thiophene rings) and calculating the resulting electronic properties, it is possible to establish structure-property relationships. mdpi.com These relationships are vital for designing new molecules with desired characteristics, such as specific electronic, optical, or biological properties.

Computational studies can reveal how changes in molecular geometry and substituent effects (both electron-donating and electron-withdrawing) influence:

The HOMO-LUMO energy gap, which affects reactivity and color. mdpi.com

The dipole moment, which influences solubility and intermolecular interactions.

The molecular electrostatic potential (MEP), which highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions. mdpi.com

For example, DFT studies on a series of pyridine derivatives showed that the HOMO-LUMO energy gap varied from ~4.13 to 5.0 eV depending on the nature of the aryl substituent introduced via Suzuki coupling, demonstrating a clear link between structure and electronic properties. mdpi.com Understanding these relationships allows for the rational design of novel thiophene-pyridine derivatives for applications in materials science and medicinal chemistry.

Advanced Research Applications of Pyridine Thiophene Derivatives in Materials Science and Catalysis

Design and Synthesis of Functional Organic Materials

The synthesis of functional organic materials from pyridine-thiophene precursors like 3-Bromo-5-(3-methylthiophen-2-yl)pyridine is primarily achieved through cross-coupling reactions. ontosight.ai Methods such as Suzuki-Miyaura catalyst-transfer condensation polymerization allow for the creation of donor-acceptor (D-A) biaryl polymers. nih.gov This synthetic versatility enables the precise tuning of the material's electronic and optical properties for specific applications.

Organic Semiconductors for Electronics (e.g., OFETs)

Pyridine-thiophene derivatives are prime candidates for organic semiconductors due to the inherent electron-accepting nature of pyridine (B92270) and the electron-donating character of thiophene (B33073). This intramolecular donor-acceptor structure facilitates charge transport, a critical property for devices like Organic Field-Effect Transistors (OFETs).

Copolymers based on thiadiazolo[3,4-c]pyridine and benzodithiophene have been synthesized and demonstrated to have the necessary photophysical prerequisites for OFET applications, including strong optical absorption and suitable HOMO-LUMO energy levels. nih.gov One such polymer exhibited a hole mobility of 1.92 x 10⁻² cm² V⁻¹ s⁻¹. nih.gov The performance of these materials is highly dependent on their molecular structure, which influences molecular packing and charge transport efficiency.

Polymer SystemDevice ArchitectureHole Mobility (μh)On/Off Ratio
PTBDTPT¹Bottom Gate1.92 x 10⁻² cm² V⁻¹ s⁻¹25

¹Poly[4,8-bis(triisopropylsilylethynyl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl-alt-[4,7-bis(4-(2-ethylhexyl)thiophen-2-yl)- rsc.orgacs.orgnih.govthiadiazolo[3,4-c]pyridine] nih.gov

Optoelectronic Devices (e.g., OLEDs, Solar Cells)

The tunable energy levels of pyridine-thiophene copolymers make them highly suitable for optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). In OSCs, these materials can function as the electron donor component in a bulk-heterojunction (BHJ) active layer.

By adjusting the ratio of pyridine to thiophene units within a copolymer, researchers can systematically tune the HOMO/LUMO energy levels. acs.org For instance, increasing the pyridine content in random copolymers of diketopyrrolopyrrole flanked by pyridine and thiophene lowers the HOMO energy level from -5.20 eV to -5.63 eV, which is beneficial for achieving a higher open-circuit voltage (Voc) in solar cells. acs.org Copolymers designed with ester-substituted thiazole (B1198619) and thiophene units have achieved power conversion efficiencies (PCEs) of up to 12.69%. nih.gov The strategic design of these polymers, often involving fused-thiophene units, can lead to red-shifted absorption, optimized energy levels, and improved photovoltaic performance. mdpi.com

Polymer SystemHOMO Level (eV)LUMO Level (eV)PCE (%)Voc (V)Jsc (mA cm⁻²)
PR2¹-5.35-3.538.110.6916.44
Fused-Thiophene Donor 2²-5.57-3.586.200.9512.01
PTETz-80F:L8-BO³N/AN/A12.69N/AN/A

¹Random copolymer of 2T with TDPP and PyDPP acs.org ²Donor material based on dithieno[3,2-b:2',3'-d]thiophene mdpi.com ³Copolymer of ester-substituted thiazole and fluorinated thiophene donor nih.gov

Functional Dyes and Pigments

The extended π-conjugation in molecules derived from pyridine and thiophene building blocks results in strong absorption of visible light, making them excellent candidates for functional dyes. researchgate.net These molecules can be designed as donor-π-acceptor (D-π-A) chromophores, which exhibit high fluorescence quantum yields and large two-photon absorption cross-sections, properties valuable for applications like bio-imaging. rsc.org The synthesis of heterocyclic dyes using thiophene-based π-bridges functionalized with donor and acceptor groups has been shown to produce efficient sensitizers for dye-sensitized solar cells (DSSCs), with conversion efficiencies reaching 2.21%. mdpi.com

Ligand Design for Metal-Catalyzed Reactions

The pyridine nitrogen atom in pyridine-thiophene structures can act as a σ-donor, coordinating to transition metals to form stable complexes. nih.gov This allows these molecules to serve as versatile ligands in catalysis. The electronic properties of the ligand, and thus the catalytic activity of the metal center, can be finely tuned by modifying the substituents on either the pyridine or thiophene rings. unimi.ittcu.edu

Homogeneous Catalysis

Pyridine-containing ligands are extensively used in homogeneous catalysis, where the metal-ligand complex is soluble in the reaction medium. researchgate.net These complexes are known to catalyze a wide range of reactions, including C-C coupling, oxidations, and hydrogenations. unimi.ittcu.edu For example, iron terpyridine complexes are effective catalysts for C-C bond formation in cross-coupling reactions. nih.gov The stability and reactivity of these catalytic systems can be controlled by the ligand design; electron-withdrawing groups on the pyridine moiety can increase the reactivity of high-valent metal-oxo intermediates in oxidation reactions. unimi.it

Catalyst TypeReaction CatalyzedKey Feature
Iron Terpyridine ComplexesC-C Cross-CouplingStabilizes low oxidation state of Fe. nih.gov
Iron Pyridine-Macrocycle ComplexesOxidation ReactionsPyridine moiety tunes reactivity of Fe-oxo species. unimi.it
Palladium N,S-heterocyclic carbeneC-C CouplingFormed via rearrangement of thiophene-functionalized ligand. nih.gov
Heterobimetallic [PdII;IrIII] ComplexesTandem Reactions (e.g., Suzuki-Miyaura/Transfer Hydrogenation)Two distinct metal sites for sequential catalysis. nih.gov

Heterogeneous Catalysis

While pyridine-thiophene ligands are primarily employed in homogeneous systems, there is growing interest in developing heterogeneous catalysts by immobilizing these molecular complexes onto solid supports. This approach combines the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, such as easy separation and recyclability.

Strategies for immobilization include covalent grafting or non-covalent adsorption onto conductive surfaces like carbon nanotubes (CNTs) or silica. rsc.org For instance, pyridine–porphyrin complexes immobilized on CNTs have shown significantly enhanced catalytic activity and product selectivity for CO₂ reduction compared to their homogeneous counterparts. rsc.org Another approach involves incorporating pyridine-functionalized ligands directly into the structure of Metal-Organic Frameworks (MOFs), creating a porous, solid catalyst with accessible, well-defined active sites. wikipedia.org

Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. Pyridine- and thiophene-containing molecules are well-established scaffolds for the design of effective chiral ligands due to their ability to coordinate with a wide range of metal centers. nih.govrsc.orgmetu.edu.tr The nitrogen atom of the pyridine ring and the sulfur atom of the thiophene ring can act as Lewis basic sites, facilitating the formation of stable metal complexes.

While direct applications of this compound in asymmetric catalysis are not extensively documented in dedicated studies, its structural motifs are indicative of its potential as a precursor for chiral ligands. The bromo functionality on the pyridine ring offers a convenient attachment point for chiral auxiliaries or for coupling with other ligand fragments to create novel bidentate or polydentate chiral systems.

For instance, the derivatization of the pyridine-thiophene core can lead to the formation of ligands that can influence the stereochemical outcome of a catalytic reaction. The spatial arrangement of the pyridine and thiophene rings, along with the introduction of a chiral center, can create a chiral pocket around the metal center, thereby directing the approach of the substrate and leading to the preferential formation of one enantiomer. Research in the broader field of pyridine- and thiophene-based chiral ligands has demonstrated their efficacy in a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. researchgate.netresearchgate.netresearchgate.net The synthesis of novel chiral ligands derived from thiophene has been shown to be effective in the asymmetric oxidation of sulfides. researchgate.net

The general approach to creating chiral pyridine-containing ligands often involves the introduction of a chiral element in proximity to the coordinating nitrogen atom. nih.gov This can be achieved through various synthetic strategies, including the use of chiral starting materials or the enantioselective modification of the pyridine scaffold. While the full potential of this compound in this context is yet to be fully explored, its inherent structural features make it a promising candidate for the development of the next generation of chiral ligands for asymmetric catalysis.

Advanced Chemical Transformations and Methodologies

The presence of a bromine atom on the pyridine ring of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex organic molecules from simple precursors.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with a halide, is a widely used method for the formation of biaryl structures. nih.govharvard.edu For a compound like this compound, this reaction would allow for the introduction of a wide range of aryl or heteroaryl substituents at the 3-position of the pyridine ring. The general conditions for such a reaction typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base like K₂CO₃ or K₃PO₄, and a suitable solvent system, often a mixture of an organic solvent and water. nih.govnih.gov The reaction is known for its high functional group tolerance and generally provides good to excellent yields. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-pyridines and -thiophenes

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O85-95Moderate to Good nih.gov
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O100Good nih.gov
Pd(dppf)Cl₂-Na₂CO₃DME/H₂O80High researchgate.net

This table presents generalized conditions from reactions with similar substrates and is illustrative of the potential reaction parameters for this compound.

Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes. Applying this to this compound would enable the introduction of an alkynyl group at the 3-position of the pyridine ring. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine. scirp.orgsoton.ac.uk

Table 2: Typical Conditions for Sonogashira Coupling of Bromo-pyridines

Palladium CatalystCopper Co-catalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄CuIEt₃NTHFRoom Temp - 65High soton.ac.uk
PdCl₂(PPh₃)₂CuIEt₃N/DMF100Good to Excellent scirp.org

This table illustrates common conditions for Sonogashira reactions involving bromo-pyridines.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of aryl amines from aryl halides. wikipedia.orgchemspider.com For this compound, this reaction would provide a route to a variety of N-substituted 3-amino-5-(3-methylthiophen-2-yl)pyridines. The catalytic system for this reaction typically consists of a palladium precursor and a phosphine (B1218219) ligand, with a strong base such as sodium tert-butoxide (NaOtBu). chemspider.comresearchgate.net

Table 3: Common Catalytic Systems for Buchwald-Hartwig Amination of Bromo-pyridines

Palladium PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃BINAPNaOtBuToluene80Good chemspider.com
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane100Good researchgate.net

This table provides examples of catalytic systems used for the amination of bromo-pyridines.

C-H Functionalization:

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for the modification of aromatic and heteroaromatic compounds. acs.orgmdpi.combeilstein-journals.org For pyridine-thiophene derivatives, this methodology offers the potential to introduce new functional groups at various positions on both the pyridine and thiophene rings without the need for pre-functionalization. Palladium-catalyzed C-H arylation, for instance, can be used to form new C-C bonds by directly coupling a C-H bond with an aryl halide. nih.govrsc.org The regioselectivity of these reactions is often controlled by the electronic properties of the substrate and the nature of the directing group and catalyst system employed. nih.gov

While specific examples of C-H functionalization on this compound are not prevalent, the general reactivity of pyridine and thiophene rings suggests that such transformations are feasible and would provide a powerful tool for the diversification of this molecular scaffold. mdpi.comrsc.org

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-Bromo-5-(3-methylthiophen-2-yl)pyridine?

  • Methodological Answer : The compound can be synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling, using halogenated pyridine derivatives and thiophene-based boronic acids. Key steps include:

  • Bromination of pyridine intermediates (e.g., 3-aminopyridine derivatives) using N-bromosuccinimide (NBS) in controlled conditions to avoid over-bromination .
  • Palladium-catalyzed coupling of 3-bromo-5-iodopyridine with 3-methylthiophen-2-ylboronic acid under inert atmosphere, optimized with ligands like triphenylphosphine for yield enhancement .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS).

Q. How is X-ray crystallography utilized to resolve the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Key steps involve:

  • Growing crystals via slow evaporation of a dichloromethane/methanol solution.
  • Data collection using a Bruker APEX-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement with SHELXL-2018/3 .
  • Structural parameters (e.g., bond lengths, angles, torsion angles) are analyzed to confirm regioselectivity of substitution. For example, the bromine atom at the 3-position of pyridine and the thiophene moiety at the 5-position are validated by C–Br bond lengths (~1.89 Å) and dihedral angles between aromatic rings (~15–25°) .

Advanced Research Questions

Q. How can computational methods elucidate the electronic and nonlinear optical (NLO) properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) are employed to:

  • Optimize the molecular geometry and compare it with experimental SCXRD data to validate accuracy .
  • Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity and charge transfer behavior. For related bromopyridines, HOMO-LUMO gaps of ~4.2 eV indicate moderate electronic stability .
  • Evaluate hyperpolarizability (β) using finite-field methods to assess NLO potential. Polarizable thiophene substituents enhance β values, making the compound suitable for optoelectronic applications .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved for structurally complex derivatives?

  • Methodological Answer : Discrepancies arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:

  • Cross-validation : Compare NMR chemical shifts (e.g., 1H^1H δ ~8.2 ppm for pyridine protons) with XRD-derived bond angles to confirm substituent positions .
  • Variable-temperature NMR : Detect conformational flexibility (e.g., thiophene ring rotation) by analyzing signal splitting at low temperatures.
  • Computational NMR : Predict shifts using Gaussian09 with the GIAO method and benchmark against experimental data .

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